

# natural occurrence of 3'-O-Methylcytidine in different organisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3'-O-Methylcytidine

Cat. No.: B1358289

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence of **3'-O-Methylcytidine**

## Introduction

**3'-O-Methylcytidine** ( $m^3C$ ) is a post-transcriptional RNA modification, a chemical alteration to the standard cytidine nucleoside.[1][2] First identified in the total RNA of *Saccharomyces cerevisiae*, its presence has since been confirmed across eukaryotes and in specific viral RNAs.[3][4] This modification plays a crucial role in fine-tuning the structure and function of RNA molecules, thereby influencing fundamental biological processes such as translation, RNA stability, and the cellular stress response.[2][5] This guide provides a comprehensive overview of the natural occurrence of  $m^3C$ , its biosynthesis, biological functions, and the experimental methodologies used for its detection and quantification, tailored for researchers and professionals in drug development.

## Natural Occurrence and Distribution

**3'-O-Methylcytidine** is found in various RNA types across different domains of life, although it is most extensively studied in eukaryotes. It is notably present in transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA) and ribosomal RNA (rRNA).[3][6][7]

## Eukaryotes

In eukaryotes,  $m^3C$  is predominantly found in tRNA molecules, particularly at position 32 in the anticodon loop of specific tRNA isoacceptors for serine, threonine, and arginine.[3][8][9] Its

presence has also been noted at other positions, such as position 47d in the variable loop of tRNASer and position 20 of tRNAMet-e.[3][8] The modification has been identified and quantified in various organisms, including yeast (*Saccharomyces cerevisiae*, *Schizosaccharomyces pombe*), mice, and humans.[3][9] More recently, m<sup>3</sup>C was discovered in mammalian mRNA, suggesting a broader role in gene expression regulation beyond tRNA-mediated translation.[3][4][6]

## Archaea and Bacteria

While the majority of research has focused on eukaryotes, RNA modifications are known to be widespread in both Archaea and Bacteria to help stabilize RNA structures, especially in extremophiles.[10][11] While specific quantitative data for **3'-O-Methylcytidine** in these domains is less prevalent in literature compared to eukaryotes, studies mapping the entire RNA "modifome" have detected m<sup>3</sup>C in various bacterial species.[12] In archaea, which feature a diverse array of RNA modifications, m<sup>3</sup>C is also presumed to be present, contributing to the functional repertoire of their stable RNAs.[13][14][15]

## Viruses

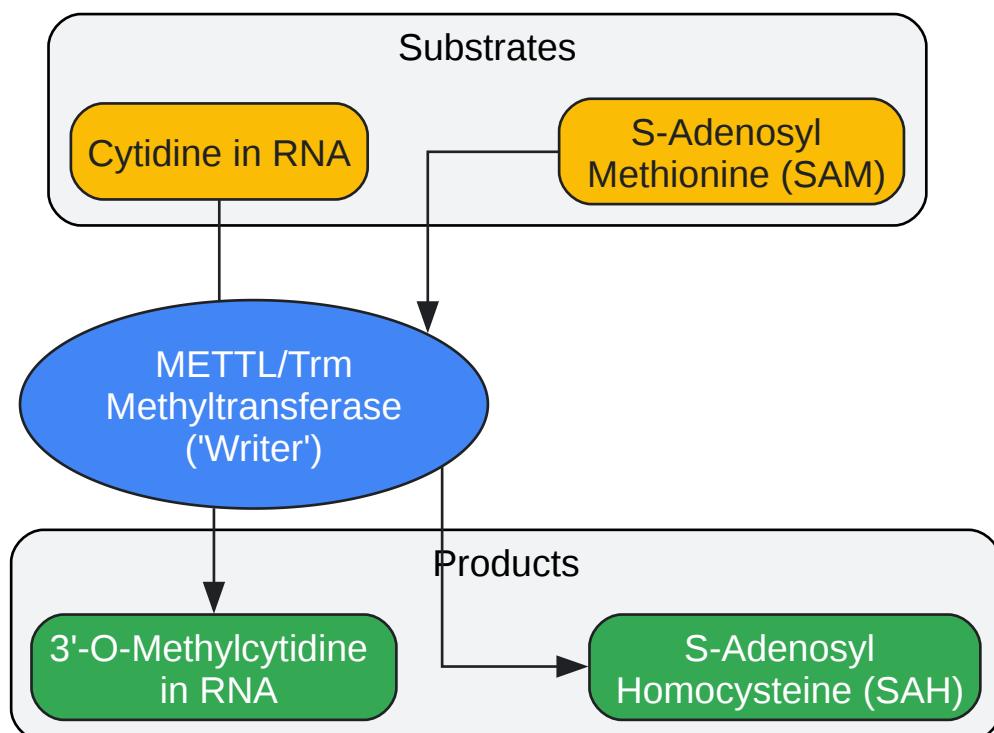
The m<sup>3</sup>C modification has been detected in the RNA of several positive-sense RNA viruses, including Zika virus (ZIKV), Hepatitis C virus (HCV), and Dengue virus (DENV).[4] Its presence in viral RNA suggests a potential role in the viral life cycle, possibly influencing viral replication, translation, or evasion of the host immune response.

## Quantitative Data on 3'-O-Methylcytidine Occurrence

The following table summarizes the quantitative measurements of m<sup>3</sup>C levels in different organisms and RNA types as reported in the literature. These values are typically determined by highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Organism/Cell Line           | RNA Type             | Quantitative Measurement                                | Reference |
|------------------------------|----------------------|---------------------------------------------------------|-----------|
| Mouse (WT)                   | tRNA (Liver & Brain) | Baseline levels<br>(reduction observed in<br>KO models) | [3]       |
| Mouse (Mettl2 KO)            | tRNA (Liver & Brain) | ~35% reduction<br>compared to Wild-<br>Type             | [3]       |
| Mouse (Mettl6 KO)            | tRNA (Liver & Brain) | ~12% reduction<br>compared to Wild-<br>Type             | [3]       |
| Human (HeLa,<br>HCT116)      | mRNA                 | ~5 m <sup>3</sup> C per 100,000<br>cytidines            | [3]       |
| Human (HeLa,<br>HepG2, etc.) | Small RNA (<200 nt)  | 0.002% to 0.007% of<br>total cytidine                   | [16]      |

## Biosynthesis and Regulation


The formation of m<sup>3</sup>C is catalyzed by a family of S-adenosylmethionine (SAM)-dependent RNA methyltransferases. These "writer" enzymes specifically recognize target cytidine residues within a particular RNA sequence and structural context.

Key Methyltransferases (Writers):

- Yeast: In *S. cerevisiae*, the enzyme Trm140 is responsible for m<sup>3</sup>C32 formation in both tRNATHr and tRNASer.[3] In the fission yeast *S. pombe*, this function is divided between two homologous enzymes: Trm140 and Trm141.[3][9]
- Humans and Mice: Mammals possess three distinct m<sup>3</sup>C methyltransferases from the METTL (methyltransferase-like) family:[3][6]
  - METTL2 (TRM141 homolog): Modifies tRNATHr and tRNAArg at position 32.[3][8]
  - METTL6 (TRM140 homolog): Primarily modifies tRNASer isoacceptors.[3][8]

- METTL8: The first identified mRNA-specific m<sup>3</sup>C methyltransferase.[3][4][6]

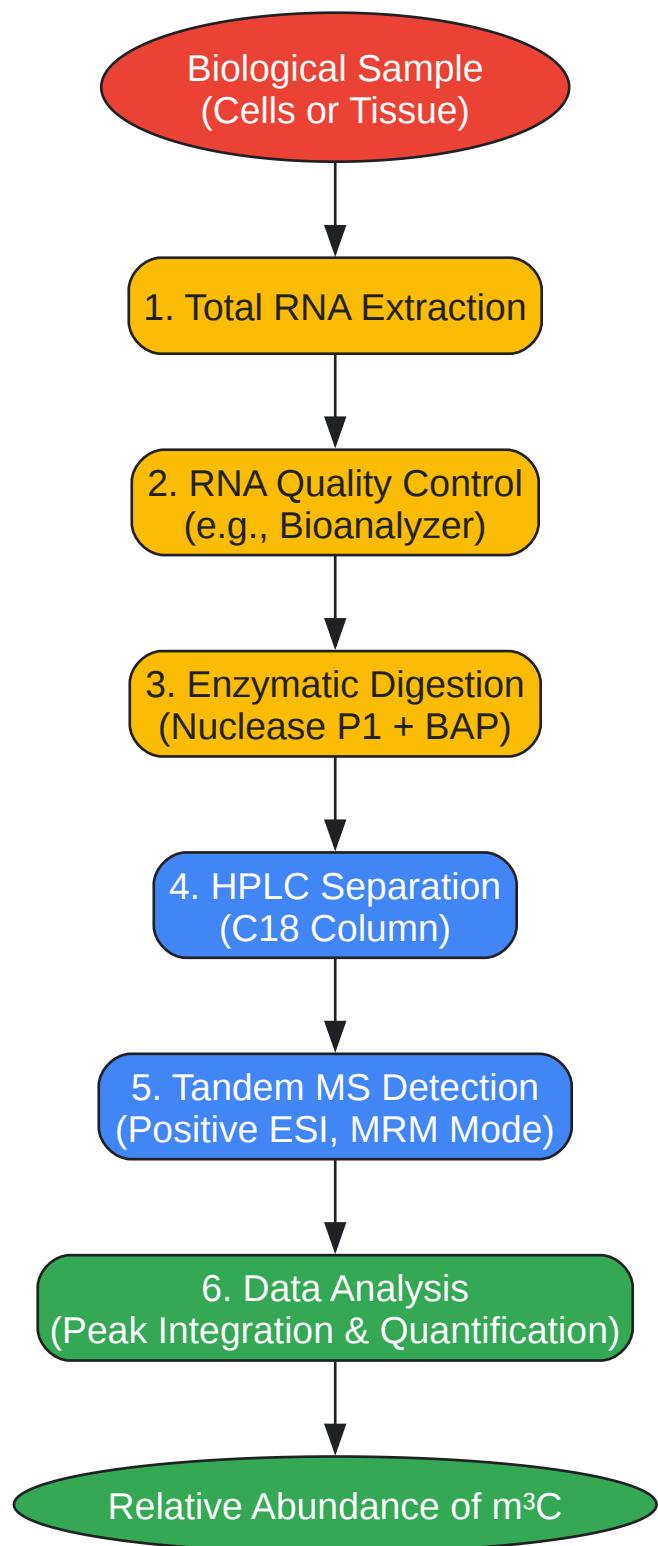
The process can be reversed by demethylases, or "erasers." The enzyme ALKBH3 has been shown to have demethylation activity, removing the methyl group from m<sup>3</sup>C and restoring it to cytidine, indicating that this modification is dynamic.[4]



[Click to download full resolution via product page](#)

Diagram 1: Enzymatic synthesis of **3'-O-Methylcytidine**.

## Biological Functions


The methylation of cytidine at the N3 position has significant structural and functional consequences for the RNA molecule.

- tRNA Structure and Stability: The m<sup>3</sup>C modification at position 32 in the anticodon loop influences the local tRNA structure.[2] This structural alteration is critical for proper codon recognition and maintaining the translational reading frame.
- Translation Fidelity: The lack of m<sup>3</sup>C<sub>32</sub> modification can impair translation.[2] The modification helps to reinforce the correct codon-anticodon pairing at the ribosome, thereby

preventing frameshift errors and ensuring the fidelity of protein synthesis.[\[5\]](#)

- mRNA Regulation: The discovery of m<sup>3</sup>C in mRNA by METTL8 opens up new avenues of investigation.[\[6\]](#) Like other mRNA modifications such as m<sup>6</sup>A, m<sup>3</sup>C may play a role in regulating mRNA stability, splicing, nuclear export, and translation efficiency, contributing to a dynamic layer of gene expression control known as the "epitranscriptome."[\[2\]](#)[\[3\]](#)





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3'-O-Methylcytidine, 20594-00-7 | BroadPharm [broadpharm.com]
- 2. Roles and dynamics of 3-methylcytidine in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32) modification: a subset of tRNAsSer requires N6-isopentenylation of A37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2'-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome-Wide Mapping of 5-methylcytidine RNA Modifications in Bacteria, Archaea, and Yeast Reveals m5C within Archaeal mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "GUIDE RNA-DEPENDENT AND INDEPENDENT tRNA MODIFICATIONS IN ARCHAEA" by Archi Joardar [opensiuc.lib.siu.edu]

- 16. Novel dual methylation of cytidines in the RNA of mammals - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01972D [pubs.rsc.org]
- To cite this document: BenchChem. [natural occurrence of 3'-O-Methylcytidine in different organisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358289#natural-occurrence-of-3-o-methylcytidine-in-different-organisms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)